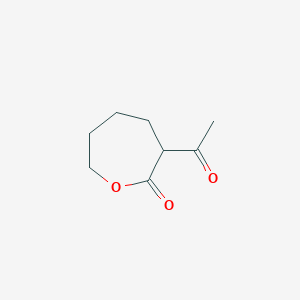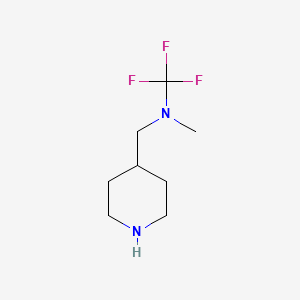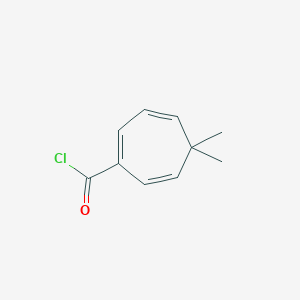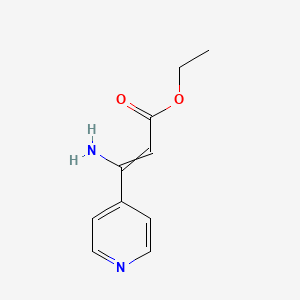![molecular formula C11H16ClNO3 B13963544 2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)
2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroacetyl)-2-azaspiro[44]nonane-7-carboxylic acid is a complex organic compound characterized by a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic amine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of protein arginine deiminase, which plays a role in inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid tert-butyl ester
- 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester
Uniqueness
2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a chloroacetyl group. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H16ClNO3 |
|---|---|
Molekulargewicht |
245.70 g/mol |
IUPAC-Name |
2-(2-chloroacetyl)-2-azaspiro[4.4]nonane-8-carboxylic acid |
InChI |
InChI=1S/C11H16ClNO3/c12-6-9(14)13-4-3-11(7-13)2-1-8(5-11)10(15)16/h8H,1-7H2,(H,15,16) |
InChI-Schlüssel |
OWAHTXNGVIKLIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCN(C2)C(=O)CCl)CC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



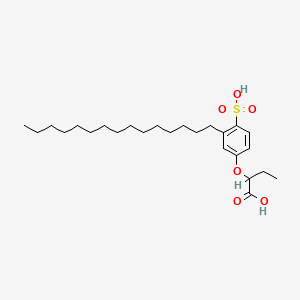
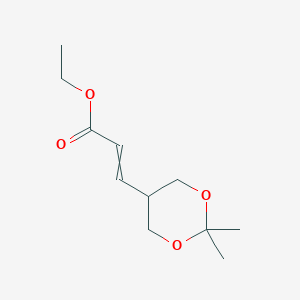
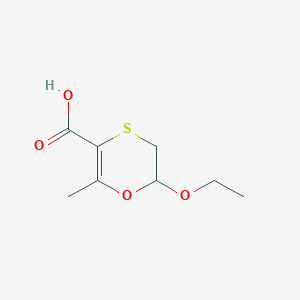
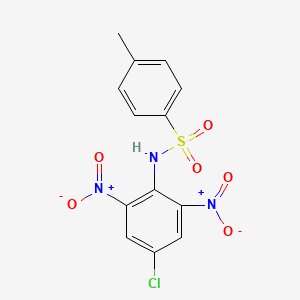
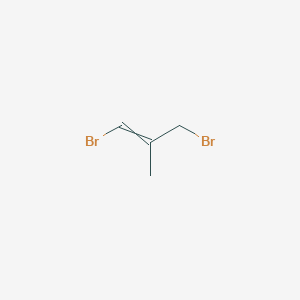
![dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13963514.png)

